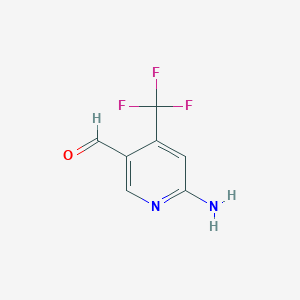

6-Amino-4-(trifluoromethyl)nicotinaldehyde

Description

Contextual Significance of Trifluoromethylated Nicotinaldehydes in Advanced Organic Synthesis

Trifluoromethylated pyridines, including nicotinaldehydes, represent a critically important class of compounds in advanced organic synthesis, particularly within the agrochemical and pharmaceutical industries. nih.gov The introduction of a trifluoromethyl (-CF3) group into a pyridine (B92270) ring can dramatically influence the molecule's physicochemical properties. nih.gov This is largely due to the high electronegativity of fluorine atoms, which imparts a strong electron-withdrawing effect. nih.gov

Trifluoromethylated nicotinaldehydes serve as versatile intermediates, or building blocks, in the construction of more complex molecular architectures. nih.govsmolecule.com Their aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and various carbon-carbon and carbon-nitrogen bond-forming reactions. nih.gov The presence of the trifluoromethyl group often enhances the stability of these molecules and can direct the regioselectivity of subsequent chemical modifications. nih.gov The synthesis of trifluoromethylpyridine (TFMP) derivatives can be broadly categorized into two main strategies: the construction of the pyridine ring from a trifluoromethyl-containing precursor and the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. nih.gov

The Strategic Role of the Trifluoromethyl and Amino Functionalities in Heterocyclic Systems for Chemical Discovery

The strategic placement of both a trifluoromethyl group and an amino group on a heterocyclic system like pyridine creates a molecule with a unique electronic and functional profile, making it a valuable asset in chemical discovery.

The trifluoromethyl group is well-known for its ability to modulate several key molecular properties. Its strong electron-withdrawing nature can significantly alter the acidity and basicity of nearby functional groups and influence the reactivity of the aromatic ring. nih.gov Furthermore, the lipophilicity of a molecule can be enhanced by the presence of a trifluoromethyl group, which can improve its ability to cross biological membranes—a crucial factor in drug design. googleapis.com This group is also known for its high metabolic stability, as the carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation. googleapis.com

Hierarchical Nomenclature and Structural Representation of 6-Amino-4-(trifluoromethyl)nicotinaldehyde

The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure that each compound has a unique and unambiguous name. The name This compound is derived following these hierarchical principles.

The parent structure is identified as nicotinaldehyde , which is a trivial name retained by IUPAC for pyridine-3-carbaldehyde. The numbering of the pyridine ring begins at the nitrogen atom and proceeds clockwise. sigmaaldrich.cn The principal functional group, the aldehyde (-CHO), is located at position 3, hence the "3-carbaldehyde" in the systematic name, or the "nicotinaldehyde" trivial name.

The substituents on the pyridine ring are then identified and numbered according to their positions. An amino group (-NH2) is located at position 6, and a trifluoromethyl group (-CF3) is at position 4. These substituents are listed alphabetically in the IUPAC name. Therefore, the full systematic name is 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde . bldpharm.com The common name, this compound, is also widely used.

Structural Representation:

The structure of this compound is depicted below:

Interactive Data Table of Compound Properties:

| Property | Value | Source |

| IUPAC Name | 6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde | bldpharm.com |

| Synonym | This compound | bldpharm.com |

| CAS Number | 128182-37-6 | |

| Molecular Formula | C₇H₅F₃N₂O | nih.gov |

| Molecular Weight | 190.12 g/mol | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F3N2O |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-6(11)12-2-4(5)3-13/h1-3H,(H2,11,12) |

InChI Key |

CRCWQWXTXUYZRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1N)C=O)C(F)(F)F |

Origin of Product |

United States |

Retrosynthetic Analysis of 6 Amino 4 Trifluoromethyl Nicotinaldehyde: Deconstructing Complex Molecular Architectures

Strategic Disconnections for the Pyridine (B92270) Ring System of 6-Amino-4-(trifluoromethyl)nicotinaldehyde

The core of the target molecule is a polysubstituted pyridine ring. A primary strategic consideration is whether to construct the ring with the substituents already in place or to functionalize a pre-existing pyridine scaffold.

One powerful strategy for constructing the pyridine ring is through a cycloaddition reaction. nih.gov A cobalt-catalyzed [2+2+2] cycloaddition, for instance, could regioselectively form the pyridine ring from simpler acyclic precursors. nih.gov In this scenario, the pyridine ring is disconnected into a trifluoromethylated diyne and a nitrile. This approach is particularly advantageous as it can install the trifluoromethyl group with high regioselectivity from the outset.

Table 1: Strategic Disconnections for the Pyridine Core

Functional Group Interconversion (FGI) Pathways for the Aldehyde and Amino Moieties

Functional Group Interconversion (FGI) is a key tactic in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a specific reaction or to install the desired functionality at a late stage of the synthesis. theqriusrhino.comimperial.ac.uk

Aldehyde Group Synthesis: The aldehyde group at the C3 position can be derived from several other functional groups. A common disconnection is of the formyl C-H bond, pointing to an oxidation step, or a C-C bond disconnection if the carbon is introduced as a nitrile or carboxyl group.

Oxidation of a Primary Alcohol: A primary alcohol is a frequent precursor to an aldehyde. The target aldehyde could be synthesized by the mild oxidation of 6-amino-4-(trifluoromethyl)-3-pyridinemethanol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or activated dimethyl sulfoxide (B87167) (DMSO) are effective for this transformation, preventing over-oxidation to the carboxylic acid. imperial.ac.uk

Reduction of a Nitrile or Ester: The aldehyde can also be formed via the reduction of a nitrile or an ester. For example, 6-amino-4-(trifluoromethyl)nicotinonitrile (B1378250) could be reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu Similarly, the corresponding methyl or ethyl ester can be selectively reduced.

Amino Group Synthesis: The amino group at the C6 position can be introduced through various pathways.

Reduction of a Nitro Group: A highly reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. solubilityofthings.com Thus, a key precursor could be 6-nitro-4-(trifluoromethyl)nicotinaldehyde. The nitro group can be reduced using various methods, such as catalytic hydrogenation (H₂/Pd/C) or using metals in acidic media (e.g., SnCl₂, Fe/HCl).

Nucleophilic Aromatic Substitution (SNAAr): The pyridine ring is electron-deficient, which can facilitate nucleophilic substitution, especially with an electron-withdrawing group like trifluoromethyl present. A suitable leaving group, such as a halide (e.g., chlorine), at the C6 position could be displaced by an ammonia (B1221849) equivalent to install the amino group.

Table 2: Functional Group Interconversion (FGI) Pathways

Methodological Considerations for the Regioselective Introduction of the Trifluoromethyl Group

Direct C-H Trifluoromethylation: Recent advances have enabled the direct trifluoromethylation of C-H bonds. However, radical trifluoromethylation of pyridine often yields a mixture of 2-, 3-, and 4-substituted products due to the high reactivity of the trifluoromethyl radical, making it difficult to control regioselectivity. researchgate.netchemrxiv.org More selective methods have been developed. For instance, an N-methylpyridine quaternary ammonium (B1175870) activation strategy has been shown to achieve highly regioselective direct C-H trifluoromethylation. researchgate.netnih.gov Another approach involves hydrosilylation to activate the pyridine ring, followed by a reaction with a nucleophilic CF₃ source, which has been successful for C3-selective trifluoromethylation. chemrxiv.orgchemistryviews.org Directing C4-functionalization would require specific substrate control or a tailored catalytic system.

Nucleophilic Trifluoromethylation: Pyridine derivatives can undergo nucleophilic trifluoromethylation at the 2- and 4-positions. chemistryviews.org This can be achieved by activating the pyridine ring (e.g., as an N-oxide) to make the C4 position more electrophilic and susceptible to attack by a nucleophilic trifluoromethyl source like the Togni reagent or Ruppert-Prakash reagent (TMSCF₃).

Building Blocks Approach: A highly effective method for ensuring regioselectivity is to construct the heterocyclic ring using a building block that already contains the trifluoromethyl group. nih.gov As mentioned in the disconnection strategy (2.1), a [2+2+2] cycloaddition using a trifluoromethyl-containing diyne would unambiguously place the CF₃ group at the desired position on the pyridine ring. nih.gov This avoids the challenges of controlling regioselectivity on a pre-formed aromatic system.

Table 3: Methodologies for Trifluoromethylation

State of the Art Synthetic Methodologies for 6 Amino 4 Trifluoromethyl Nicotinaldehyde and Analogous Pyridine Derivatives

Construction of the Pyridine (B92270) Core Featuring Trifluoromethyl and Amino Substituents

Building the pyridine ring with the required substituents already in place or in the form of their precursors is a primary strategy. This "bottom-up" approach often involves the cyclization of acyclic starting materials.

A prevalent method for synthesizing trifluoromethyl-substituted pyridines involves the construction of the pyridine ring from acyclic, fluorine-containing building blocks. nih.gov Cyclocondensation and annulation reactions utilize readily available synthons that already possess the trifluoromethyl group, which is then incorporated into the final heterocyclic structure.

Key trifluoromethyl-containing synthons frequently employed in these reactions include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov For instance, the synthesis of certain pyridine derivatives starts with a cyclocondensation reaction of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Similarly, the pyridone intermediate for the herbicide pyroxsulam (B39247) is synthesized via a Horner–Wadsworth–Emmons reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov Annulation strategies, such as the [3+3] annulation of ketones with oxime acetates catalyzed by copper, represent another efficient route to diverse pyridine scaffolds. researchgate.net

Table 1: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis nih.gov

| Building Block | Chemical Structure |

|---|---|

| Ethyl 2,2,2-trifluoroacetate | CF₃COOCH₂CH₃ |

| 2,2,2-Trifluoroacetyl chloride | CF₃COCl |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOCH₂CH₃ |

These reactions provide a direct pathway to pyridines where the trifluoromethyl group's position is determined by the structure of the starting materials. The amino group can be introduced as part of one of the acyclic precursors, for example, by using an enamine or an aminocrotonate derivative in the cyclization step.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules like substituted pyridines. acsgcipr.orgyoutube.com Several classic named reactions have been adapted for pyridine synthesis in an MCR format.

The Hantzsch pyridine synthesis and its variations, along with the Guareschi-Thorpe and Bohlmann-Rahtz reactions, are foundational condensation approaches for building the pyridine ring. acsgcipr.org The Hantzsch method typically yields a dihydropyridine (B1217469) that requires a subsequent oxidation step to form the aromatic pyridine ring, while the other methods can produce the pyridine directly through elimination. acsgcipr.org More recently, the Chichibabin pyridine synthesis has been adapted into a multicomponent format, allowing for the efficient creation of structurally diverse pyridines. nih.gov For the synthesis of 2-amino-nicotinonitrile derivatives, a related multicomponent approach involves reacting a chalcone (B49325), malononitrile, and ammonium (B1175870) acetate (B1210297) in a one-pot reaction. mdpi.com This strategy could be adapted by using a trifluoromethyl-substituted chalcone to generate the desired 4-(trifluoromethyl)pyridine (B1295354) core with an amino group at the 6-position.

These MCR approaches are valued for their operational simplicity and ability to rapidly generate molecular diversity, making them suitable for creating libraries of substituted pyridines for screening purposes. acsgcipr.orgyoutube.com

Directed Functionalization of Pre-Existing Halogenated Pyridine Systems

An alternative to building the ring from scratch is to start with a suitably substituted pyridine and introduce the remaining functional groups sequentially. This "top-down" approach often begins with a halogenated pyridine, as the halogen acts as a versatile handle for subsequent cross-coupling and substitution reactions.

Introducing an amino group onto a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) of a halopyridine. acs.org Given the target compound's structure, a key intermediate would be a 6-halo-4-(trifluoromethyl)nicotinaldehyde. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen facilitates nucleophilic attack, particularly at the 2- and 6-positions.

Modern amination protocols often employ transition metal catalysis to achieve high regioselectivity and efficiency under mild conditions. Palladium-catalyzed amination reactions using specialized dialkylbiarylphosphine ligands have been reported for the regioselective amination of polychloropyrimidines, a related class of heterocycles. nih.gov Rhodium-catalyzed C-H amination has also been developed, using reagents like N-fluorobenzenesulfonimide (NFSI) as the amino source, which demonstrates high functional group tolerance and regioselectivity. researchgate.net Such advanced methods could be applied to a 6-chloropyridine substrate to install the amino group selectively.

The introduction of an aldehyde group at the 3-position of the pyridine ring (a formylation reaction) is crucial for synthesizing the target nicotinaldehyde. guidechem.com Several classical and modern formylation methods are available for aromatic and heteroaromatic systems.

The Vilsmeier-Haack reaction is one of the most widely used methods for formylating electron-rich aromatic and heteroaromatic compounds. tandfonline.comthieme-connect.de It employs a Vilsmeier reagent, typically generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃). thieme-connect.de While pyridines are generally electron-deficient, the presence of an activating amino group at the 6-position would facilitate electrophilic attack, making the Vilsmeier-Haack reaction a viable strategy. Another classical method is the Duff reaction, which uses hexamine as the formyl source and is effective for electron-rich phenols, with formylation occurring preferentially at the ortho position. wikipedia.org

Other synthetic routes to pyridine-3-carboxaldehydes include the oxidation of 3-methylpyridine (B133936) (3-picoline) or the hydrolysis of 3-(dichloromethyl)pyridine, which is itself prepared by the chlorination of 3-methylpyridine. chemicalbook.comguidechem.com

Table 2: Selected Aromatic Formylation Reactions

| Reaction Name | Formylating Agent/Reagents | Typical Substrates |

|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or other activating agents) | Electron-rich arenes and heteroarenes thieme-connect.de |

| Duff Reaction | Hexamethylenetetramine (Hexamine) | Phenols, electron-rich aromatics wikipedia.org |

| Gattermann-Koch Reaction | Carbon monoxide, HCl, AlCl₃/CuCl | Benzene (B151609), Toluene thieme-connect.de |

| Reimer-Tiemann Reaction | Chloroform, base | Phenols wikipedia.org |

Introducing a trifluoromethyl group directly onto a pre-formed pyridine scaffold is a key strategy in modern organofluorine chemistry. nih.gov This avoids the need to handle potentially unstable trifluoromethyl-containing building blocks from the start. Methods can be broadly categorized into those that substitute a pre-existing group (like a halogen) and those that functionalize a C-H bond directly.

The reaction of bromo- or iodopyridines with a trifluoromethyl active species, such as a trifluoromethyl-copper reagent, is a well-established method. nih.gov However, direct C-H trifluoromethylation is highly desirable from an atom-economy perspective. rsc.org The high reactivity of trifluoromethyl radicals often leads to a mixture of regioisomers when reacted with pyridine. chemrxiv.org

To overcome the challenge of regioselectivity, recent research has focused on directed C-H functionalization. A significant breakthrough was the development of a 3-position-selective C-H trifluoromethylation of pyridines and quinolines. nih.govresearchgate.netelsevierpure.com This method proceeds through nucleophilic activation of the pyridine via hydrosilylation, which generates an enamine intermediate. This intermediate then undergoes an electrophilic trifluoromethylation, achieving high regioselectivity for the C3 position. chemrxiv.orgresearchgate.net This strategy is applicable to a range of pyridine derivatives and can tolerate various functional groups. chemrxiv.org Such a method could, in principle, be applied to a 6-aminopyridine to install the trifluoromethyl group at the 4-position, although the directing effects of the existing substituents would need to be carefully considered.

Advanced Trifluoromethylation Strategies on Pyridine Scaffolds.

Radical-Mediated Trifluoromethylation of Pyridines.rsc.org

Radical trifluoromethylation of pyridines often suffers from a lack of regioselectivity due to the high reactivity of the trifluoromethyl radical. researchgate.net This can lead to a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net However, recent advancements have focused on achieving greater control over the reaction's regioselectivity.

One strategy involves the use of light-mediated protocols. For instance, a practical, light-mediated perfluoroalkylation using Langlois' reagent (sodium trifluoromethylsulfinate) has been reported for the functionalization of pyridones and related N-heteroarenes without the need for a photocatalyst or additives. nih.govacs.org This method is operationally simple and utilizes readily available materials. nih.govacs.org Mechanistic studies involving cyclic voltammetry suggest the reaction may proceed through an electrophilic radical mechanism. nih.govacs.org

Another approach to control regioselectivity is through the pre-functionalization of the pyridine ring. For example, a highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed using an N-methylpyridine quaternary ammonium activation strategy. acs.org This method, which treats pyridinium (B92312) iodide salts with trifluoroacetic acid in the presence of silver carbonate, yields trifluoromethylpyridines with excellent regioselectivity and is compatible with various functional groups. acs.org

Table 1: Comparison of Radical-Mediated Trifluoromethylation Methods for Pyridines

| Method | Reagent(s) | Key Features | Regioselectivity | Ref. |

| Light-Mediated | Langlois' reagent | Photocatalyst- and additive-free, operationally simple | Dependent on substrate | nih.govacs.org |

| N-Methylpyridinium Activation | Trifluoroacetic acid, Silver carbonate | High functional group compatibility, readily available starting materials | Excellent | acs.org |

| General Radical Reaction | Trifluoromethyl radical | High reactivity | Low, mixture of isomers | researchgate.net |

Electrophilic Trifluoromethylation via Onium Salts and Hypervalent Iodine Reagents.rsc.orgresearchgate.netnih.gov

Electrophilic trifluoromethylation has become a prominent method for introducing the CF3 group, largely due to the development of stable and accessible reagents. rsc.orgchem-station.com Among these, hypervalent iodine reagents and onium salts are particularly significant.

Hypervalent iodine reagents, such as Togni's reagents (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole), are air-stable crystalline solids that can act as electrophilic sources of the CF3 group. researchgate.netacs.org These reagents have been successfully used for the trifluoromethylation of various electron-rich aromatic systems, including pyridines. acs.org The reactivity of these reagents can be modulated by altering the electronic properties of the aromatic ring system. acs.org For instance, introducing electron-withdrawing groups can enhance the reagent's reactivity. acs.org Trifluoromethylations using hypervalent iodine reagents often require activation by a Lewis or Brønsted acid, leading to the formation of putative cationic CF3 iodonium (B1229267) intermediates. nih.gov Recently, the isolation and characterization of these trifluoromethyl iodonium salts have provided direct evidence for their role as competent electrophiles in these reactions. nih.gov

Onium salts, particularly S-(trifluoromethyl)diarylsulfonium salts first reported by Yagupolskii and co-workers, represent another important class of electrophilic trifluoromethylating agents. chem-station.com These and other related chalcogen-based reagents, like Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts), have been extensively developed and are effective for the trifluoromethylation of a variety of nucleophiles. chem-station.comresearchgate.net The development of new reagents, such as those merging hypervalent iodine and sulfoximine (B86345) scaffolds, continues to expand the scope and utility of electrophilic trifluoromethylation. rsc.org

A significant challenge in the direct C-H trifluoromethylation of pyridines is controlling the position of substitution. A novel approach to achieve 3-position-selective trifluoromethylation involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating reagent like Togni Reagent I. chemrxiv.orgchemistryviews.org This method has been successfully applied to a range of quinoline (B57606) and pyridine derivatives. chemistryviews.org

Table 2: Key Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example(s) | Key Features | Ref. |

| Hypervalent Iodine Reagents | Togni's Reagents | Air-stable, crystalline solids, versatile | researchgate.netacs.org |

| Onium Salts (Sulfonium) | Umemoto's Reagents, Yagupolskii's Reagents | Effective for various nucleophiles | chem-station.comresearchgate.net |

| Iodosulfoximine Reagents | Merged hypervalent iodine and sulfoximine scaffolds | Novel scaffold, potential for asymmetric synthesis | rsc.org |

Nucleophilic Trifluoromethylation with Organometallic Reagents.rsc.orgresearchgate.net

Nucleophilic trifluoromethylation provides an alternative pathway for the introduction of the CF3 group, often complementing electrophilic methods. This approach typically involves the reaction of an organometallic reagent that can deliver a nucleophilic "CF3-" equivalent to an electrophilic substrate.

For pyridine derivatives, which are electron-deficient aromatic systems, direct nucleophilic attack is a viable strategy. Nucleophiles tend to attack the C2 and C4 positions of the pyridine ring, as this allows the negative charge in the intermediate to be stabilized by the nitrogen atom. ambeed.com This inherent reactivity has been exploited for regioselective trifluoromethylation. chemistryviews.org

The development of reagents for nucleophilic trifluoromethylation has been an active area of research. Organometallic reagents, such as those derived from silicon, tin, or copper, have been employed to deliver the trifluoromethyl group. The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity.

A noteworthy strategy for achieving 3-position-selective C–H trifluoromethylation of pyridine rings, which is typically challenging for nucleophilic attack, is based on a nucleophilic activation approach. chemistryviews.orgacs.org This involves an initial hydrosilylation of the pyridine ring, which generates an enamine-like intermediate that is more susceptible to reaction with a subsequent trifluoromethyl source. chemrxiv.orgacs.org This two-step process effectively reverses the typical reactivity pattern of the pyridine ring. chemrxiv.org

Another approach involves a direct C-H trifluoromethylation of pyridine based on an N-methylpyridine quaternary ammonium activation strategy. acs.org While this was mentioned in the context of radical mechanisms, control experiments in this study also suggested the possibility of a nucleophilic trifluoromethylation mechanism. acs.org

Table 3: Approaches in Nucleophilic Trifluoromethylation of Pyridines

| Strategy | Key Features | Regioselectivity | Ref. |

| Direct Nucleophilic Attack | Exploits inherent electron deficiency of pyridine | Primarily at C2 and C4 positions | chemistryviews.orgambeed.com |

| Nucleophilic Activation via Hydrosilylation | Reverses typical reactivity pattern | C3 position | chemrxiv.orgchemistryviews.orgacs.org |

| N-Methylpyridinium Activation | Good functional group compatibility | Excellent regioselectivity (mechanistic pathway may be complex) | acs.org |

Palladium-Catalyzed Cross-Coupling for Trifluoromethyl Group Incorporation.rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been adapted for the introduction of trifluoromethyl groups into aromatic systems like pyridine. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst.

The general catalytic cycle for palladium cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of trifluoromethylation, this can involve coupling a trifluoromethyl-containing organometallic reagent with a halogenated pyridine or, conversely, coupling a pyridyl-organometallic reagent with a trifluoromethyl-containing halide.

A variety of halogenated aromatic and heteroaromatic compounds, including those with primary amine groups, can serve as suitable substrates for Suzuki cross-coupling reactions with pyridylboronic acids without the need for protecting groups. nih.gov This highlights the functional group tolerance of these methods. The synthesis of highly substituted bipyridines and other heterocyclic systems is achievable through this approach. nih.gov

For the introduction of the trifluoromethyl group, stereospecific potassium cyclopropyl (B3062369) trifluoroborates have been shown to undergo Suzuki-Miyaura cross-coupling reactions with aryl bromides, demonstrating the utility of trifluoromethyl-containing boronic acid derivatives. nih.gov Additionally, trifluoroisopropenylzinc reagents have been used in palladium-catalyzed cross-coupling with vinyl halides to produce trifluoromethylated 1,3-dienes stereospecifically. capes.gov.br

The development of intramolecular C-H arylation of pyridine derivatives using a palladium catalyst offers a facile route to fused heterocyclic compounds. beilstein-journals.org This demonstrates the potential for creating complex molecular architectures based on the pyridine scaffold.

Table 4: Examples of Palladium-Catalyzed Cross-Coupling for Trifluoromethylation

| Coupling Partners | Catalyst System | Key Feature | Ref. |

| Pyridylboronic acids and heteroaryl halides | Palladium catalyst | Tolerates primary amine groups, no protection needed | nih.gov |

| Potassium cyclopropyl trifluoroborates and aryl bromides | Palladium catalyst | Stereospecific coupling | nih.gov |

| Trifluoroisopropenylzinc reagent and vinyl halides | Palladium catalyst | Stereospecific synthesis of trifluoromethylated 1,3-dienes | capes.gov.br |

| Intramolecular C-H arylation of pyridine derivatives | Pd(OAc)2 / PPh3 | Synthesis of fused heteroaromatic compounds | beilstein-journals.org |

Chemoenzymatic and Biocatalytic Approaches in 6-Amino-4-(trifluoromethyl)nicotinaldehyde Synthesis.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, is an emerging and powerful strategy for the production of complex molecules. nih.gov These methods can offer high stereoselectivity and operate under mild reaction conditions, making them attractive for the synthesis of pharmaceuticals and other high-value chemicals. nih.gov

While specific chemoenzymatic or biocatalytic routes for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of these approaches can be applied to the synthesis of its precursors or analogous structures. For instance, enzymes can be used for the regioselective functionalization of rigid polycyclic structures, which could be adapted for the modification of the pyridine ring. nih.gov

Biocatalytic systems are particularly adept at stereoselective transformations. For example, transaminases can be used for the stereoselective deamination or amination of ketones to produce chiral amines. nih.gov Similarly, alcohol dehydrogenases can be employed for the asymmetric reduction of prochiral carbonyl derivatives to produce enantiomerically enriched alcohols. nih.gov Such enzymatic steps could be integrated into a multi-step synthesis of a chiral derivative of this compound.

The development of biocatalytic systems often involves enzyme engineering, including mutational scanning and machine learning-aided design, to improve catalytic efficiency and stability under process conditions. nih.gov This allows for the tailoring of enzymes for specific synthetic transformations.

In the broader context of synthesizing fluorinated compounds, photocatalytic amination reactions have been used to create trifluoromethylated aziridines, which are valuable building blocks. researchgate.net While not a direct chemoenzymatic approach, this highlights the synergy between modern synthetic methods that can be combined in a multi-step synthesis.

The combination of enzymatic steps with chemical reactions in a one-pot or sequential manner is a hallmark of chemoenzymatic synthesis. nih.gov For example, an enzyme-catalyzed decarboxylation could be followed by a chemical acylation in a cascade process. nih.gov This strategy could be envisioned for the construction of the substituted pyridine ring of the target molecule from simpler, bio-based precursors.

Table 5: Potential Chemoenzymatic and Biocatalytic Transformations Relevant to Pyridine Synthesis

| Enzymatic Reaction | Enzyme Class | Potential Application | Ref. |

| Stereoselective deamination/amination | Transaminase | Synthesis of chiral amino-pyridines | nih.gov |

| Asymmetric reduction | Alcohol dehydrogenase | Synthesis of chiral hydroxymethyl-pyridines | nih.gov |

| Regioselective functionalization | Various (e.g., P450s) | Modification of the pyridine scaffold | nih.gov |

| Decarboxylation | Decarboxylase | Generation of functionalized pyridine precursors | nih.gov |

Mechanistic Insights and Chemical Reactivity Profiles of 6 Amino 4 Trifluoromethyl Nicotinaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group at the C3 position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. Its reactivity is significantly modulated by the electronic effects of the other substituents on the ring.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, imine formation)

The aldehyde functionality of 6-Amino-4-(trifluoromethyl)nicotinaldehyde is susceptible to nucleophilic attack, leading to a range of important chemical transformations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic esters) to form a new carbon-carbon double bond. nih.govresearchgate.net The reaction is typically catalyzed by a weak base. researchgate.net In the case of this compound, the reaction is facilitated by two key features of the molecule. Firstly, the strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Studies have shown that aldehydes with electron-withdrawing groups generally exhibit higher reactivity in Knoevenagel condensations. nih.gov Secondly, the amino group at the 6-position can act as an intramolecular base catalyst, deprotonating the active methylene compound and initiating the condensation. nih.gov The product of such a reaction would be an α,β-unsaturated system, a valuable intermediate in organic synthesis. researchgate.netsci-hub.se

Imine Formation: The reaction of the aldehyde group with primary amines yields imines, also known as Schiff bases. organic-chemistry.org This condensation is a reversible process that typically occurs under mild, often acid-catalyzed, conditions. nih.gov The formation of an imine from this compound and a primary amine would proceed through the initial nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the final imine product. The presence of the trifluoromethyl group is expected to activate the aldehyde towards this transformation. The synthesis of fluorinated imines from fluorinated benzaldehydes is a well-established process. nih.gov

Table 1: Key Condensation Reactions of the Aldehyde Group

| Reaction Name | Reactant Type | Key Conditions | Expected Product |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak base (piperidine, pyridine, or intramolecular catalysis) | α,β-Unsaturated Alkene |

| Imine (Schiff Base) Formation | Primary Amine (R-NH₂) | Mild acid catalysis, removal of water | Imine (C=N-R) |

Selective Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-Amino-4-(trifluoromethyl)nicotinic acid. A variety of oxidizing agents can be employed for this transformation. Supported metal nanoparticles, for instance, are used in the selective oxidation of aldehydes. rsc.org The choice of oxidant and reaction conditions is crucial to avoid side reactions, particularly the oxidation of the amino group. High-potential quinones like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), often used for oxidizing activated alcohols, can also be employed for aldehyde oxidation, sometimes under catalytic conditions. nih.gov

Selective Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (6-Amino-4-(trifluoromethyl)pyridin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). NaBH₄ is a mild reducing agent capable of reducing aldehydes and ketones but typically does not reduce more stable functional groups, making it suitable for this selective conversion. jsynthchem.com More complex methods, such as nickel-catalyzed hydrosilylation, have also been developed for the chemoselective reduction of various functional groups, including aldehydes. rsc.org Another approach involves the use of hydrosilanes activated by photoredox catalysis, which allows for the direct and selective reduction of carboxylic acids to aldehydes, and can be adapted for the reduction of aldehydes to alcohols under mild conditions. rsc.org

Reactions at the Amino Group

The primary amino group at the C6 position is a key nucleophilic center, enabling a variety of derivatization reactions.

Derivatization via Acylation, Sulfonylation, and Alkylation

The nucleophilic nature of the amino group allows for its straightforward modification through reactions with electrophiles.

Acylation: The amino group can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base. This reaction yields the corresponding N-acyl derivative. For example, acetylation would produce N-(5-formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide. This type of reaction is a common method for protecting amino groups or for synthesizing amides with specific properties. google.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine results in the formation of a sulfonamide. These derivatives are important in medicinal chemistry. Direct C-H sulfonylation of N-heteroaromatics is also possible through N-activation with triflic anhydride (B1165640) followed by the addition of a sulfinate salt, although this method targets the ring itself rather than the amino group directly. chemrxiv.org

Alkylation: The amino group can also undergo alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺), which is a versatile intermediate for introducing a wide range of functional groups. The process, known as diazotization, involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org

The resulting diazonium salt of this compound can then undergo various nucleophilic substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction . wikipedia.orgbyjus.com This provides a powerful method for replacing the amino group with other substituents. nih.govorganic-chemistry.orgnumberanalytics.com

Examples of Sandmeyer and Related Reactions:

Halogenation: Treatment with CuCl or CuBr yields the corresponding 6-chloro- or 6-bromo-4-(trifluoromethyl)nicotinaldehyde.

Cyanation: Reaction with CuCN introduces a cyano group, forming 6-cyano-4-(trifluoromethyl)nicotinaldehyde.

Hydroxylation: The diazonium group can be replaced by a hydroxyl group by heating in aqueous acid or by using Cu₂O, leading to 6-hydroxy-4-(trifluoromethyl)nicotinaldehyde. wikipedia.org

It is important to note that the stability and reactivity of pyridyl diazonium salts can differ significantly from their benzene (B151609) analogues due to the electronic influence of the ring nitrogen. google.com Reactions are often performed under carefully controlled, sometimes anhydrous, conditions to achieve the desired transformation. google.com

Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity and Electron Density

The trifluoromethyl (CF₃) group exerts a profound influence on the chemical properties of the pyridine ring. It is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that stems from the high electronegativity of the fluorine atoms. jst.go.jpnih.gov

The Hammett constant (σₚ) for a trifluoromethyl group is approximately +0.54, which is significantly positive and confirms its strong electron-withdrawing nature through inductive effects. jst.go.jp This strong inductive pull (-I effect) deactivates the pyridine ring towards electrophilic aromatic substitution and increases the acidity of N-H or O-H protons on substituents. jst.go.jpnih.gov

Conversely, the CF₃ group significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SₙAr). The presence of such a powerful electron-withdrawing group can stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. This effect is so pronounced that it can trigger reactions like intramolecular nucleophilic aromatic substitution in suitably substituted molecules. jst.go.jp

Table 2: Properties and Effects of Substituents

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -NH₂ (Amino) | 6 | Electron-Donating (+M, -I) | Activates ring towards electrophilic attack; Nucleophilic center; Potential intramolecular base |

| -CF₃ (Trifluoromethyl) | 4 | Strongly Electron-Withdrawing (-I) | Deactivates ring towards electrophilic attack; Activates ring towards nucleophilic attack; Enhances aldehyde electrophilicity |

| -CHO (Aldehyde) | 3 | Electron-Withdrawing (-M, -I) | Electrophilic center for addition/condensation; Deactivates ring towards electrophilic attack |

Directed Metalation and Deprotonation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation of an aromatic ring using strong organolithium bases. researchgate.netbaranlab.org A DMG, typically a Lewis basic functional group, coordinates to the lithium cation, positioning the base to abstract a proton from the adjacent ortho position. baranlab.orguwindsor.ca

In the case of this compound, there are several potential directing groups: the C6-amino group, the C3-aldehyde, and the pyridine ring nitrogen itself. harvard.edu

Amino Group Direction: The primary amino group (-NH2) at the C6 position is a well-established DMG. It is expected to direct lithiation preferentially to the C5 position of the pyridine ring. This is the most likely outcome, as the C5 proton is the only available proton ortho to the amino group.

Aldehyde Group Direction: Aldehydes can act as DMGs, but they are also highly electrophilic and prone to nucleophilic attack by organolithium reagents. To utilize the aldehyde as a DMG, it typically requires transient in-situ protection, for example, by reaction with a lithium amide to form an α-amino alkoxide, which can then direct a second metalation.

Pyridine Nitrogen Direction: The ring nitrogen inherently directs metalation to the C2 and C6 positions. However, in this molecule, both positions are already substituted.

Therefore, the most probable site for deprotonation via a DoM strategy is the C5 position, guided by the C6-amino group. Studies on related aminopyridine systems support the feasibility of regioselective lithiation directed by an amino substituent. researchgate.netarkat-usa.org The resulting C5-lithiated species is a versatile intermediate that can be trapped with various electrophiles to introduce new functional groups with high regiocontrol.

Table 1: Predicted Outcome of Directed Metalation and Electrophilic Quench

| Reagent Sequence | Electrophile (E+) | Predicted Product |

|---|---|---|

| 1. s-BuLi, TMEDA, -78 °C 2. E+ | DMF | 6-Amino-5-formyl-4-(trifluoromethyl)nicotinaldehyde |

| 1. s-BuLi, TMEDA, -78 °C 2. E+ | I₂ | 6-Amino-5-iodo-4-(trifluoromethyl)nicotinaldehyde |

This table presents predicted outcomes based on established principles of directed metalation chemistry.

Modulated Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the pyridine ring towards aromatic substitution is heavily influenced by its substituents.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. wikipedia.orgpharmaguideline.com This deactivation is compounded by the presence of two powerful electron-withdrawing groups (EWGs): the trifluoromethyl at C4 and the aldehyde at C3. Conversely, the amino group at C6 is a strong electron-donating group (EDG) and a powerful activator for EAS. scribd.com

The regiochemical outcome of an EAS reaction is determined by the directing effects of these groups:

-NH₂ (C6): ortho, para-director (to C5, C3)

-CF₃ (C4): meta-director (to C3, C5)

-CHO (C3): meta-director (to C5)

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored on electron-poor aromatic rings, particularly when a good leaving group is present at a position activated by EWGs. nih.gov The pyridine ring is inherently susceptible to nucleophilic attack at the α (C2, C6) and γ (C4) positions. wikipedia.org The presence of the -CF₃ group at C4 and the aldehyde at C3 further activates the ring for SNAr.

While this compound itself lacks a suitable leaving group for a typical SNAr reaction, its halogenated derivatives are prime substrates. For instance, in a hypothetical 6-chloro-4-(trifluoromethyl)nicotinaldehyde, the chlorine atom at C6 would be activated towards displacement by nucleophiles due to the cumulative electron-withdrawing effects of the ring nitrogen and the C4-trifluoromethyl group. Research on polyfluoroarenes demonstrates that EWGs like trifluoromethyl groups strongly promote SNAr reactions. nih.govnih.gov

Regioselectivity, Chemoselectivity, and Stereochemical Control in this compound Reactions

Regioselectivity: As discussed, functionalization of the pyridine ring is highly regiocontrolled. Directed metalation is predicted to occur exclusively at C5. arkat-usa.org Similarly, any potential electrophilic aromatic substitution would also be directed to the C5 position. rsc.org For derivatives containing a leaving group at C6, nucleophilic aromatic substitution would happen regioselectively at that position.

Chemoselectivity: The molecule possesses multiple reactive sites, leading to challenges in chemoselectivity. The primary reactive centers are the aldehyde carbonyl, the amino group, the ring nitrogen, and the aromatic C-H bonds.

Aldehyde vs. Amino Group: The aldehyde is a strong electrophile, while the amino group is a nucleophile. In the presence of many reagents, these two functionalities can exhibit competing reactivity. For instance, acylation could occur at the amino group rather than at the ring. Strong nucleophiles (e.g., Grignard reagents) will preferentially attack the aldehyde carbonyl. Milder nucleophiles, such as other amines, can reversibly form imines with the aldehyde. researchgate.netnih.gov

Ring vs. Substituents: The pyridine nitrogen is basic and can be protonated or alkylated. The choice of reagents and conditions is critical to control which part of the molecule reacts. For example, using a non-nucleophilic base for deprotonation is crucial to avoid addition to the aldehyde.

Stereochemical Control: Stereocontrol becomes a factor in reactions that create a new chiral center. The most obvious example would be the nucleophilic addition to the prochiral aldehyde group. The reduction of the aldehyde with a simple reducing agent like sodium borohydride would produce a racemic alcohol. However, the use of chiral reducing agents or catalysts could enable the synthesis of a single enantiomer of the resulting alcohol, a common strategy in medicinal chemistry.

Transition Metal-Catalyzed Transformations of this compound and Its Derivatives

Cross-coupling reactions are cornerstones of modern synthesis, but they typically require an aryl halide or pseudohalide starting material. wikipedia.org Therefore, the following discussion assumes the use of a halogenated derivative, such as 6-bromo- or 6-chloro-4-(trifluoromethyl)nicotinaldehyde, as the substrate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an aryl halide to form a C-C bond. organic-chemistry.orglibretexts.org The 6-halo derivative of the title compound would be an excellent substrate for coupling with a wide variety of aryl and vinyl boronic acids or esters. researchgate.netrsc.org This would allow for the introduction of diverse substituents at the C6 position.

Table 2: Predicted Products from Suzuki-Miyaura Coupling of 6-Bromo-4-(trifluoromethyl)nicotinaldehyde

| Boronic Acid/Ester | Catalyst System (Typical) | Predicted Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-4-(trifluoromethyl)nicotinaldehyde |

| Thiophen-2-ylboronic acid | PdCl₂(dppf), K₂CO₃ | 6-(Thiophen-2-yl)-4-(trifluoromethyl)nicotinaldehyde |

This table illustrates potential applications of the Suzuki-Miyaura reaction based on established literature precedents. researchgate.netrsc.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org This method provides a direct route to arylalkynes. Studies on 2-amino-3-bromopyridines have shown that they undergo Sonogashira coupling efficiently, providing a strong precedent for the reactivity of a 6-halo-4-(trifluoromethyl)nicotinaldehyde derivative. researchgate.netscirp.orgscirp.org

Table 3: Predicted Products from Sonogashira Coupling of 6-Bromo-4-(trifluoromethyl)nicotinaldehyde

| Terminal Alkyne | Catalyst System (Typical) | Predicted Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-(Phenylethynyl)-4-(trifluoromethyl)nicotinaldehyde |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 6-((Trimethylsilyl)ethynyl)-4-(trifluoromethyl)nicotinaldehyde |

This table illustrates potential applications of the Sonogashira reaction based on established literature precedents. researchgate.netscirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. organic-chemistry.orgyoutube.com A 6-halo-4-(trifluoromethyl)nicotinaldehyde substrate could be coupled with a vast array of primary and secondary amines, including anilines, alkylamines, and heterocycles, to generate diverse 6-substituted amino derivatives. nih.govyoutube.com

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-assisted protocols have broadened its scope. researchgate.net The 6-halo derivative could react with various alcohols or phenols under Ullmann conditions to yield 6-alkoxy or 6-aryloxy nicotin-aldehydes.

Table 4: Predicted Products from C-N and C-O Bond Forming Reactions of 6-Bromo-4-(trifluoromethyl)nicotinaldehyde

| Reaction Type | Nucleophile | Catalyst System (Typical) | Predicted Product |

|---|---|---|---|

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-Morpholino-4-(trifluoromethyl)nicotinaldehyde |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 6-(Phenylamino)-4-(trifluoromethyl)nicotinaldehyde |

This table illustrates potential C-N and C-O bond-forming reactions based on established cross-coupling methodologies. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Amino 4 Trifluoromethyl Nicotinaldehyde and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Amino-4-(trifluoromethyl)nicotinaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms. For this compound, a multi-nuclear approach is particularly insightful.

While specific, experimentally verified NMR data for this compound is not widely available in published literature, we can predict the expected spectral characteristics based on the analysis of similar structures and functional groups.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Chemical Shift and Coupling Analysis

Multi-nuclear NMR analysis provides a comprehensive picture of the molecule's framework.

¹H NMR: Proton NMR would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the aldehyde (CHO) proton. The aromatic protons on the pyridine (B92270) ring would appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The aldehyde proton would be found significantly downfield (typically 9-10 ppm) due to deshielding. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The aldehyde carbonyl carbon would be observed at a highly deshielded position (around 190 ppm). Aromatic carbons would appear in the typical range of 110-160 ppm.

¹⁹F NMR: Fluorine-19 NMR is crucial for confirming the presence and environment of the trifluoromethyl (CF₃) group. A single, sharp signal would be expected, as all three fluorine atoms are equivalent. Its chemical shift provides a sensitive probe of the electronic environment of the pyridine ring. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on analogous compounds.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| H2 (ring) | ~8.5 | ||

| H5 (ring) | ~6.8 | ||

| CHO | ~10.1 | ~190.5 | |

| NH₂ | ~6.5 (broad) | ||

| C2 | ~155.0 | ||

| C3 | ~120.0 | ||

| C4 | ~145.0 (q) | ||

| C5 | ~110.0 | ||

| C6 | ~160.0 | ||

| CF₃ | ~123.0 (q) | ~-65.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would primarily confirm couplings between any adjacent protons on the pyridine ring, though given the substitution pattern, most ring protons might appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning which proton signal corresponds to which carbon signal. For example, it would definitively link the aldehyde proton signal to the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu This is critical for piecing together the molecular skeleton. For instance, it would show correlations between the aldehyde proton and the C3 and C4 carbons of the pyridine ring, confirming the aldehyde's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. u-tokyo.ac.jp This technique is crucial for determining the molecule's conformation and the spatial relationship between different functional groups, such as the proximity of the amino group protons to the H5 proton on the ring. researchgate.netyoutube.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₇H₅F₃N₂O), the expected exact molecular mass is approximately 190.0354 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which in turn verifies the elemental composition.

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 190. Key fragmentation pathways could include the loss of the aldehyde group (CHO), the trifluoromethyl group (CF₃), or other neutral fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: These are hypothetical fragmentation patterns.)

| m/z | Possible Fragment | Fragment Lost |

| 190 | [C₇H₅F₃N₂O]⁺ | Molecular Ion (M⁺) |

| 161 | [C₆H₄F₃N₂]⁺ | CHO |

| 121 | [C₆H₅N₂O]⁺ | CF₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), a sharp C=O stretch for the aldehyde (around 1680-1700 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region), and very strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ range). rsc.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations and non-polar bonds, such as the C-C bonds within the pyridine ring.

Table 3: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (broad) | Weak |

| C-H Stretch (Aromatic/Aldehyde) | 2800 - 3100 | Strong |

| C=O Stretch (Aldehyde) | 1680 - 1700 (strong) | Moderate |

| C=C/C=N Stretch (Ring) | 1400 - 1600 | Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1300 (very strong) | Moderate |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can measure bond lengths, bond angles, and intermolecular interactions with very high precision.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the planarity of the pyridine ring and reveal the solid-state conformation of the aldehyde and amino groups relative to the ring. nih.gov It would also provide insight into the intermolecular forces, such as hydrogen bonding involving the amino group, that dictate the crystal packing. researchgate.net As of now, the crystal structure for this specific compound does not appear to be available in public databases.

Advanced Chromatographic Methods (e.g., GC-MS, LC-MS) and Elemental Analysis for Purity and Composition Verification

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby verifying its purity.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for purity analysis. nih.govnist.gov The gas chromatogram would show a single major peak for the pure compound, and the coupled mass spectrometer would confirm its identity.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a highly versatile technique for analyzing non-volatile or thermally sensitive compounds. nih.gov It is well-suited for a substituted pyridine like this. A reversed-phase HPLC method would separate the compound, and the retention time would serve as an identifier, while the MS detector confirms the molecular weight. This method is widely used for the analysis of amino-containing compounds. researchgate.netresearchgate.net Commercial sources often report purity levels of >98%, which are typically determined by such chromatographic methods. sigmaaldrich.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared to the theoretical values calculated from the molecular formula (C₇H₅F₃N₂O). A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 84.077 | 44.24% |

| Hydrogen | H | 1.008 | 5.040 | 2.65% |

| Fluorine | F | 18.998 | 56.994 | 29.98% |

| Nitrogen | N | 14.007 | 28.014 | 14.74% |

| Oxygen | O | 15.999 | 15.999 | 8.41% |

| Total | 190.124 | 100.00% |

Theoretical and Computational Chemistry Approaches to 6 Amino 4 Trifluoromethyl Nicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.

No specific studies detailing the quantum chemical calculations for 6-Amino-4-(trifluoromethyl)nicotinaldehyde were found.

Analysis of Molecular Orbitals (HOMO-LUMO) and Frontier Orbital Theory.

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound are not available in published research.

Electrostatic Potential Maps and Charge Distribution Analysis.

Specific electrostatic potential maps and charge distribution analyses for this compound have not been reported in the scientific literature.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis.

There are no available DFT studies that elucidate reaction mechanisms or analyze transition states involving this compound.

Conformational Analysis and Molecular Dynamics Simulations.

No conformational analysis or molecular dynamics simulations for this compound have been published.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data.

There are no published theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound, nor are there any comparisons with experimental data.

Strategic Applications of 6 Amino 4 Trifluoromethyl Nicotinaldehyde in Advanced Organic Synthesis

Building Block for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of 6-Amino-4-(trifluoromethyl)nicotinaldehyde, possessing both nucleophilic and electrophilic centers, makes it an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and materials science.

Access to Functionalized Pyridines and Quinolines

The ortho-amino-aldehyde functionality present in this compound is a classic precursor for the well-established Friedländer annulation, a powerful method for the synthesis of quinolines. nih.gov By reacting this compound with a variety of ketones or aldehydes containing an α-methylene group, a range of substituted quinolines bearing a trifluoromethyl group can be accessed. The general reaction scheme is depicted below:

This reaction allows for the introduction of various substituents at the 2- and 3-positions of the newly formed quinoline (B57606) ring, depending on the choice of the carbonyl partner. The trifluoromethyl group at the 7-position and the amino group at the 5-position of the resulting quinoline are pre-installed from the starting aldehyde, offering a direct route to highly functionalized quinoline systems. Such quinoline derivatives are of significant interest due to their prevalence in biologically active compounds. nih.gov

Similarly, the aldehyde group can participate in multicomponent reactions, such as the Bohlmann-Rahtz pyridine (B92270) synthesis, to afford polysubstituted pyridines. While specific examples utilizing this compound are not extensively documented, the reactivity pattern of the molecule strongly suggests its utility in these transformations.

Construction of Fused and Bridged Heterocyclic Architectures

The bifunctional nature of this compound also lends itself to the construction of more complex fused and bridged heterocyclic systems. The amino and aldehyde groups can react with a variety of reagents containing two or more reactive sites to build polycyclic structures. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines, which are known to exhibit a wide range of biological activities. nih.gov

Furthermore, the amino group can be transformed into other functionalities, such as a hydrazone or an enamine, which can then undergo intramolecular cyclization reactions involving the aldehyde or a derivative thereof. This strategy opens up pathways to a variety of fused heterocycles, including pyrazolopyridines and imidazopyridines. The trifluoromethyl group in these structures is expected to enhance their metabolic stability and lipophilicity, properties that are highly desirable in drug discovery. jst.go.jp

Scaffold Development for Chiral Catalysts and Auxiliaries

The development of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com The rigid pyridine backbone and the presence of versatile functional groups in this compound make it an attractive scaffold for the design of new chiral ligands and auxiliaries.

Design and Synthesis of Enantiopure Derivatives of this compound

To be utilized in asymmetric catalysis, this compound must be converted into an enantiopure derivative. This can be achieved through several strategies. One approach involves the reaction of the aldehyde with a chiral auxiliary to form a diastereomeric intermediate, which can then be separated. Alternatively, the amino group can be reacted with a chiral resolving agent.

A more direct approach involves the asymmetric reduction of the aldehyde to the corresponding alcohol, or the asymmetric conversion of the amino group to a chiral amine derivative using enzymatic or catalytic methods. The resulting enantiopure amino alcohol or diamine can then serve as a precursor for a variety of chiral ligands. For example, the amino and hydroxyl groups can be used to coordinate to a metal center, creating a chiral environment for catalysis.

Application in Asymmetric Catalysis for Enantioselective Transformations

While specific applications of chiral derivatives of this compound in asymmetric catalysis are yet to be reported, the potential is significant. Chiral ligands based on aminopyridine scaffolds have been successfully employed in a range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov

The trifluoromethyl group can play a crucial role in modulating the electronic properties and steric bulk of the resulting catalyst, potentially leading to improved enantioselectivity and catalytic activity. The development of such catalysts derived from this compound represents a promising area for future research in asymmetric synthesis.

Key Intermediate in the Research and Development of Novel Chemical Entities

The search for novel chemical entities (NCEs) with improved therapeutic properties is a major focus of the pharmaceutical industry. Trifluoromethylated heterocycles are particularly sought after due to the beneficial effects of the trifluoromethyl group on the pharmacokinetic and pharmacodynamic properties of drug candidates. jst.go.jp

A closely related compound, 6-(Trifluoromethyl)nicotinaldehyde, serves as a key intermediate in the synthesis of several important pharmaceutical agents. jst.go.jpsigmaaldrich.com For instance, it is a crucial building block in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 infection, and Pexidartinib, a kinase inhibitor approved for the treatment of tenosynovial giant cell tumor. jst.go.jp

Precursor for Advanced Intermediates in Medicinal Chemistry Research.

While direct and extensive research on this compound as a starting material in medicinal chemistry is not widely available in the public domain, the strategic importance of its structural motifs is well-established through the study of related compounds. The trifluoromethylpyridine core is a key feature in a number of modern pharmaceuticals. nih.govmdpi.com

A notable example is the kinase inhibitor Pexidartinib, a drug approved for the treatment of tenosynovial giant cell tumors. nih.govmdpi.com The synthesis of Pexidartinib utilizes 6-(Trifluoromethyl)nicotinaldehyde, a closely related precursor that lacks the 6-amino group. nih.govmdpi.com This highlights the value of the 4-(trifluoromethyl)nicotinaldehyde (B1321789) scaffold in constructing complex heterocyclic systems with therapeutic potential. The presence of an amino group, as in the title compound, would offer a reactive handle for further synthetic elaborations, potentially leading to novel analogues and new chemical entities.

The amino and aldehyde functionalities on the pyridine ring are amenable to a wide range of chemical reactions, including condensations, cyclizations, and cross-coupling reactions, which are fundamental in the construction of diverse heterocyclic frameworks. For instance, aminopyridine derivatives are known to be key precursors in the synthesis of fused pyrimidine (B1678525) systems, which are prevalent in many kinase inhibitors. rsc.org The aldehyde group can readily participate in reactions to form imines, alcohols, or carboxylic acids, providing further avenues for molecular diversification.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | 1289102-99-3 | C7H5F3N2O | 190.12 | Pyridine, Aldehyde, Amino Group, Trifluoromethyl Group |

| Pexidartinib | 698495-97-7 | C22H19Cl2FN4O | 457.32 | Pyrrolopyridine, Dichlorophenyl, Fluoropyridine |

| 6-(Trifluoromethyl)nicotinaldehyde | 58152-07-3 | C7H4F3NO | 175.11 | Pyridine, Aldehyde, Trifluoromethyl Group |

Building Block for Agrochemical Research.

In the field of agrochemical research, the trifluoromethylpyridine moiety is a well-established toxophore found in numerous commercial herbicides, fungicides, and insecticides. nih.govmdpi.com The introduction of a trifluoromethyl group can significantly enhance the efficacy and selectivity of these agents. nih.gov

While specific examples detailing the use of this compound in the synthesis of new agrochemicals are not readily found in published literature, the utility of related building blocks is evident. For instance, various trifluoromethyl-substituted pyridines are key intermediates in the synthesis of a range of agrochemicals. nih.govmdpi.com The development of novel fungicides and herbicides often relies on the construction of complex heterocyclic systems derived from functionalized pyridine precursors. researchgate.netacs.org

The dual functionality of this compound makes it a potentially valuable starting material for creating new agrochemical candidates. The amino group can be a key site for derivatization to introduce different pharmacophores, while the aldehyde can be used to construct a variety of side chains or to participate in cyclization reactions to form novel heterocyclic cores. The combination of the electron-withdrawing trifluoromethyl group and the versatile reactive sites on the pyridine ring provides a powerful tool for synthetic chemists aiming to discover the next generation of crop protection agents.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Application Area |

| 4-Trifluoromethyl nicotinic acid | 158971-46-9 | C7H4F3NO2 | 191.11 | Agrochemical Intermediate google.commdpi.comcolab.ws |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine | Not Available | C11H8F3N3 | 239.20 | Fungicide Research acs.org |

Sustainable Chemistry Principles Applied to the Synthesis and Transformations of 6 Amino 4 Trifluoromethyl Nicotinaldehyde

Implementation of Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of pyridine (B92270) derivatives often rely on volatile and hazardous organic solvents. The adoption of greener alternatives is a key tenet of sustainable chemistry.

Green Solvents: The use of environmentally benign solvents is a significant step towards greener synthetic routes. For the synthesis of pyridine derivatives, research has shown the efficacy of solvents like ethanol (B145695), water, and supercritical fluids. researchgate.netnih.gov For instance, a one-pot, four-component reaction to produce novel pyridine derivatives has been successfully carried out in ethanol under microwave irradiation, offering excellent yields and short reaction times. acs.org Such methodologies could be adapted for the synthesis of 6-Amino-4-(trifluoromethyl)nicotinaldehyde, potentially replacing more hazardous solvents. The use of bio-based solvents, such as those derived from renewable resources, is another promising avenue. nih.gov

Solvent-Free Conditions: An even more sustainable approach is the elimination of solvents altogether. Solvent-free reactions, often facilitated by solid-phase synthesis or the use of catalysts that function in the absence of a solvent, can significantly reduce waste and simplify product purification. rsc.orgconicet.gov.ar The synthesis of functionalized pyridine derivatives has been achieved using a Wells-Dawson heteropolyacid as a catalyst under solvent-free conditions at elevated temperatures. conicet.gov.ar Similarly, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, showcasing the potential for atom-economical and environmentally friendly C–H functionalization. rsc.org These examples provide a strong basis for developing a solvent-free synthetic pathway to this compound.

Table 1: Comparison of Conventional vs. Green Solvents for Pyridine Synthesis

| Solvent Type | Examples | Advantages | Potential Application for this compound Synthesis |

|---|---|---|---|

| Conventional | Toluene, Dichloromethane, DMF | Well-established solubility and reactivity profiles | Current potential methods may use these, but alternatives are sought. |

| Green | Ethanol, Water, Supercritical CO2 | Reduced toxicity, lower environmental impact, often renewable. researchgate.netnih.gov | Could be used in multicomponent reactions or catalyzed reactions. acs.org |

| Solvent-Free | No solvent | Minimal waste, simplified purification, potential for energy savings. rsc.orgconicet.gov.ar | Feasible with appropriate catalysts and reaction conditions. conicet.gov.ar |

Development of Highly Efficient Catalytic Systems (e.g., Organocatalysis, Heterogeneous Catalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of often toxic and expensive metal catalysts. researchgate.net The functionalization of pyridines has been achieved using photochemical organocatalytic methods, demonstrating novel reactivity and selectivity. acs.org For the synthesis of precursors to molecules like this compound, organocatalysts could be employed in various steps, such as asymmetric additions or cyclization reactions, to build the substituted pyridine ring with high stereocontrol. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability. rsc.orgnih.gov The gas-phase synthesis of pyridine bases using shape-selective zeolite catalysts is a well-established industrial process. google.com For the synthesis of functionalized pyridines, magnetically recoverable nanocatalysts have been developed, allowing for easy separation from the reaction mixture and multiple reuses without significant loss of activity. rsc.org Such catalytic systems could be designed for the specific transformations required to produce this compound, contributing to a more sustainable and cost-effective process.

Table 2: Examples of Catalytic Systems for Pyridine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

|---|---|---|---|

| Organocatalyst | Dithiophosphoric acid | Photochemical allylation of pyridines. acs.org | Metal-free, enables unique selectivity. acs.org |

| Heterogeneous Catalyst | Zeolites | Gas-phase synthesis of pyridine bases. google.com | High stability, shape selectivity, reusable. google.com |

| Heterogeneous Catalyst | Magnetically recoverable nanoparticles | Multicomponent synthesis of pyridines. rsc.org | Easy separation, high reusability. rsc.org |